molecular formula C15H9Cl2NO3 B2395516 (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one CAS No. 2094963-73-0

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one

Cat. No.: B2395516
CAS No.: 2094963-73-0
M. Wt: 322.14
InChI Key: RYGPBJUNDIYHOZ-UHFFFAOYSA-N
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Description

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one is an organic compound that features a benzodioxole ring and a dichloropyridine moiety connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 2,3-dichloropyridine.

    Formation of the Propenone Linker: The key step involves the formation of the propenone linker through a condensation reaction between the benzodioxole and dichloropyridine derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1,3-Benzodioxol-5-yl)-3-(2-chloropyridin-4-yl)prop-2-en-1-one: Similar structure but with one chlorine atom.

    (E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one: Similar structure but with a dichlorophenyl group instead of dichloropyridine.

Uniqueness

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one is unique due to the presence of both benzodioxole and dichloropyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-14-9(5-6-18-15(14)17)1-3-11(19)10-2-4-12-13(7-10)21-8-20-12/h1-7H,8H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGPBJUNDIYHOZ-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C(C(=NC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=C(C(=NC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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